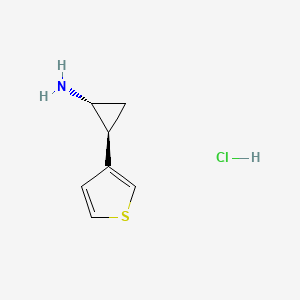

(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine hydrochloride

Description

(1R,2S)-2-(Thiophen-3-yl)cyclopropan-1-amine hydrochloride is a chiral cyclopropane derivative featuring a thiophene substituent at the 3-position and an amine hydrochloride group. The cyclopropane ring confers structural rigidity, while the thiophene moiety introduces sulfur-based aromaticity, which can influence electronic properties and metabolic stability. Its hydrochloride salt enhances aqueous solubility, making it suitable for formulation in drug development .

Properties

IUPAC Name |

(1R,2S)-2-thiophen-3-ylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS.ClH/c8-7-3-6(7)5-1-2-9-4-5;/h1-2,4,6-7H,3,8H2;1H/t6-,7+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNOVUFYJPWBJR-UOERWJHTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CSC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=CSC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine hydrochloride typically involves the following steps:

Formation of the Cyclopropane Ring: This can be achieved through a Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane and an alkene to form the cyclopropane ring.

Introduction of the Thiophene Group: The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a cyclopropane halide.

Amination: The amine group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a cyclopropane halide.

Formation of the Hydrochloride Salt: The final step involves the reaction of the free amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones.

Reduction: The amine group can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted amine derivatives.

Scientific Research Applications

Antidepressant Activity

Research has indicated that cyclopropylamines, including (1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine hydrochloride, may exhibit antidepressant properties. A study demonstrated that compounds with similar structures could modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects against neurodegenerative diseases. It is believed to inhibit certain enzymes associated with neuroinflammation and oxidative stress, thus providing a protective mechanism for neuronal cells .

Potential as a Building Block in Drug Synthesis

This compound serves as a versatile building block in the synthesis of various biologically active compounds. Its unique structure allows for modifications that can enhance the pharmacological profiles of resultant compounds .

Data Table: Summary of Applications

Case Study 1: Antidepressant Activity

A study published in the Bioorganic & Medicinal Chemistry Letters explored the antidepressant-like effects of structurally related cyclopropylamines. The findings suggested that these compounds could significantly reduce depressive-like behavior in animal models, indicating a promising avenue for further research into this compound as an antidepressant agent .

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective properties of thiophene-containing compounds. The study highlighted that this compound demonstrated significant inhibition of neuroinflammatory cytokines in vitro, suggesting its potential role in developing therapies for neurodegenerative conditions such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of (1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiophene group can engage in π-π interactions, while the amine group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key Research Findings

- Thiophene vs. Halogenated Phenyl Groups : The thiophene substituent in the target compound introduces distinct electronic properties compared to halogenated phenyl analogs. Thiophene’s electron-rich aromatic system may enhance π-π stacking interactions in biological targets, whereas fluorinated or chlorinated phenyl groups prioritize hydrophobic interactions and metabolic resistance .

- Impact of Halogenation: Fluorine in the 3,4-difluorophenyl analog (C₉H₉ClF₂N) improves pharmacokinetic properties, such as blood-brain barrier penetration, critical for central nervous system-targeted drugs .

- Structural Simplicity and Solubility : The 4-fluorophenyl derivative (C₉H₁₁ClFN) has the lowest molecular weight among halogenated analogs, correlating with higher solubility and easier formulation .

Biological Activity

(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural properties and potential pharmacological applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 175.64 g/mol. The compound features a cyclopropane ring substituted with a thiophene moiety, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C9H10ClN |

| Molecular Weight | 175.64 g/mol |

| CAS Number | 1402222-66-5 |

| Purity | >95% |

Pharmacological Targets

Research indicates that compounds similar to this compound interact with various biological targets, including G-protein coupled receptors (GPCRs) and enzymes involved in neurotransmission. The presence of the thiophene ring enhances binding affinity and selectivity towards these targets.

Case Studies

- Neurotransmitter Modulation : A study demonstrated that related cyclopropane derivatives exhibit significant activity as serotonin receptor modulators. The introduction of the thiophene group was found to enhance selectivity towards specific receptor subtypes, potentially leading to fewer side effects compared to non-selective agents .

- Antimicrobial Activity : In vitro studies have shown that similar compounds possess antimicrobial properties against a range of pathogenic bacteria. The mechanism appears to involve disruption of bacterial cell membranes, attributed to the lipophilicity conferred by the thiophene substituent .

- Antitumor Potential : Preliminary findings suggest that this compound and its analogs may inhibit cancer cell proliferation through apoptosis induction. This effect has been linked to modulation of signaling pathways such as the MAPK pathway .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies which highlight the importance of the thiophene moiety:

- Substituent Effects : Variations in the thiophene ring (e.g., position and type of substituents) significantly affect binding affinity and selectivity for biological targets.

- Cyclopropane Ring : The three-membered cyclopropane structure contributes to conformational rigidity, which is beneficial for receptor binding.

Synthesis

The synthesis of this compound typically involves:

- Formation of Cyclopropane : Using cyclopropanation reactions from suitable precursors.

- Substitution Reactions : Introducing the thiophene group through nucleophilic substitution methods.

- Hydrochloride Salt Formation : Converting the base amine into its hydrochloride form for improved solubility and stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.